3,4-Dimethyl-5-nitrophenol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of nitrophenol compounds involves a series of steps. A method described in a patent involves synthesizing 2-(phenoxy)pyridine from phenol compounds, then sequentially adding 2-(phenoxy)pyridine, a catalyst, a nitrating reagent, an oxidant, and an organic solvent into a sealed pressure container. The mixture is heated and reacted for 10-50 hours to obtain 2-(2-nitrophenyl)oxy pyridine, which is then treated to obtain o-nitrophenol .

Molecular Structure Analysis

The molecular formula of “3,5-Dimethyl-4-nitrophenol” is C8H9NO3 . It has an average mass of 167.162 Da and a monoisotopic mass of 167.058243 Da .

Chemical Reactions Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

Physical and Chemical Properties Analysis

“3,5-Dimethyl-4-nitrophenol” is a solid at room temperature . It has a low solubility in water but is soluble in organic solvents like ethanol .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis Processes : 3,4-Dimethyl-5-nitrophenol and its derivatives are synthesized via direct nitration and other chemical processes. For instance, 4,5-Dimethyl-2-nitrophenol was synthesized with a yield of 30.3% using a mass ratio of 3,4-dimethylphenol to nitric acid of 1∶1.2 (Xi, 2008).

- Crystal Structure Characterization : The crystal structure of these compounds, including their nitro-position, is characterized and analyzed. The UV-Vis spectra of these compounds are compared to those of their precursors to understand structural changes (Xi, 2008).

Environmental and Bioremediation Studies

- Biodegradation in Environmental Cleanup : Certain derivatives of this compound are key in the biodegradation of pollutants. For example, Ralstonia sp. SJ98 can utilize 3-methyl-4-nitrophenol as a carbon source, indicating its potential in bioremediation (Bhushan et al., 2000).

- Role in Treatment of Industrial Effluents : Substituted phenols like this compound are major constituents in wastewater from various industrial sources. Their biodegradation is critical due to their toxicity to humans and aquatic life (Tomei & Annesini, 2008).

Chemical Industry Applications

- Use in Chemical Synthesis : These compounds are used in the chemical industry for various synthesis processes. For example, 3-methyl-4-nitrophenol is used as a basic compound in synthesis (Nehéz et al., 1985).

Advanced Material Research

- Development of Nonlinear Optical Materials : Compounds involving nitrophenol structures are investigated for their potential in nonlinear optical (NLO) applications. Studies on various derivatives, like 4-(dimethylamino)benzaldehyde 4-nitrophenol, have been conducted to explore their photophysical and nonlinear optical properties for potential use in opto-electronic applications (Karthick et al., 2019).

Toxicology and Health Safety Research

- Studying Toxicological Effects : The toxic effects of derivatives of this compound are studied to understand their impact on biological systems. For example, the mutagenic effect of 3-methyl-4-nitrophenol on somatic cells of mice was investigated to assess potential health risks (Nehéz et al., 1985).

Environmental Toxicology

- Impact on Anaerobic Systems : Research on the toxicity of derivatives like 4-nitrophenol in anaerobic biodegradable systems helps in understanding their environmental impact and role in wastewater treatment processes (O'Connor & Young, 1989).

Safety and Hazards

Wirkmechanismus

Target of Action

Nitrophenols, the class of compounds to which it belongs, are known to interact with various enzymes and proteins within the cell .

Mode of Action

Nitrophenols typically exert their effects through the nitro group, which can participate in various chemical reactions and can potentially disrupt normal cellular processes .

Biochemical Pathways

strain SJ98 . The enzymes involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism were also found to be responsible for 3-Methyl-4-nitrophenol degradation .

Pharmacokinetics

Nitrophenols in general are known to have low water solubility but are soluble in organic solvents .

Result of Action

Nitrophenols are known to be toxic and can cause irritation to the skin and eyes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dimethyl-5-nitrophenol. For instance, its solubility can be affected by the presence of organic solvents . Additionally, it can decompose at high temperatures .

Biochemische Analyse

Biochemical Properties

3,4-Dimethyl-5-nitrophenol plays a significant role in biochemical reactions, particularly due to its nitro and hydroxyl groups. These functional groups allow it to participate in redox reactions and interact with enzymes and proteins. For instance, this compound can act as a substrate for nitroreductases, enzymes that catalyze the reduction of nitro groups to amino groups. This interaction is crucial for the detoxification of nitroaromatic compounds in biological systems .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to the activation of stress response pathways and changes in gene expression . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. For instance, it can inhibit the activity of enzymes involved in cellular respiration by binding to their active sites, leading to a decrease in ATP production . Furthermore, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites over time, which may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause chronic oxidative stress and cellular damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic effects such as oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. High doses of this compound can also cause systemic toxicity, affecting multiple organs and tissues.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its reduction by nitroreductases and subsequent conjugation reactions. These metabolic processes are essential for the detoxification and elimination of the compound from the body . The interaction with enzymes such as cytochrome P450s and glutathione S-transferases plays a crucial role in its metabolism, affecting the levels of metabolites and the overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters and distributed within tissues based on its lipophilicity . The localization and accumulation of this compound in specific tissues can influence its biological activity and toxicity.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, this compound may accumulate in mitochondria, where it can exert its effects on cellular respiration and energy production .

Eigenschaften

IUPAC Name |

3,4-dimethyl-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQSKINMCHAPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646802 | |

| Record name | 3,4-Dimethyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65151-58-8 | |

| Record name | Phenol, 3,4-dimethyl-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65151-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

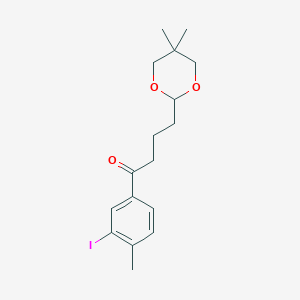

![4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone](/img/structure/B1360800.png)